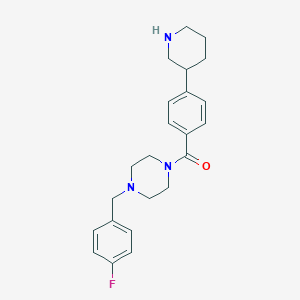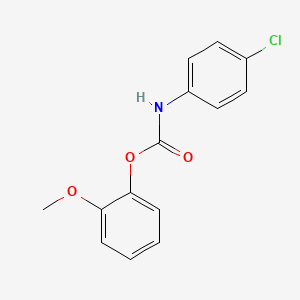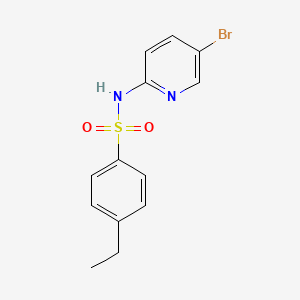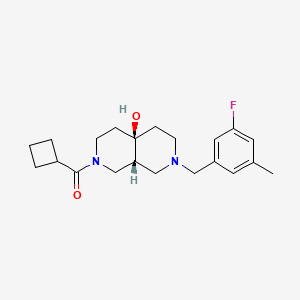![molecular formula C15H13NO7S B5624742 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B5624742.png)
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid: is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is known for its unique structure, which includes a sulfamoyl group and a carboxyphenyl group attached to a methoxybenzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid typically involves multiple steps, including the introduction of the sulfamoyl group and the carboxyphenyl group onto the benzoic acid core. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid: This compound has a similar structure but includes a chlorine atom instead of a methoxy group.
5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid: This compound has additional methoxy groups, which may affect its reactivity and applications.
Uniqueness
The presence of the methoxy group in 5-[(2-Carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid can influence its chemical properties, such as solubility and reactivity. This makes it unique compared to similar compounds, as it may exhibit different behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
5-[(2-carboxyphenyl)sulfamoyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7S/c1-23-13-7-6-9(8-11(13)15(19)20)24(21,22)16-12-5-3-2-4-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTCBNMHPPTXTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(cyclopentylcarbonyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5624683.png)

![2-[4-(DIMETHYLAMINO)PHENYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5624698.png)
![2-[Benzyl-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]amino]ethanol](/img/structure/B5624702.png)
![2-(4-methoxybenzyl)-6-{[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5624706.png)
![5-ethyl-N~4~-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5624725.png)
![1-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]piperidin-2-one](/img/structure/B5624729.png)

![3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid](/img/structure/B5624753.png)
![2-ethyl-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5624757.png)
![3-[5-(2-ethoxy-2-oxoethyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5624763.png)
